

BMS-192364: A Tool Compound for Interrogating Gq-Coupled GPCR Signaling

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Compound of Interest

Compound Name: BMS-192364

Cat. No.: B1667176

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Abstract

BMS-192364 is a valuable research tool for investigating G protein-coupled receptor (GPCR) signaling pathways, specifically those involving the Gq alpha subunit. This small molecule acts as an agonist of Regulator of G protein Signaling (RGS) proteins, facilitating the inactivation of Gq, which in turn leads to a reduction in intracellular calcium mobilization and downstream cellular responses. Its utility in studying physiological processes such as smooth muscle contraction has been noted, particularly its inhibitory effect on urinary bladder contraction. This technical guide provides a comprehensive overview of the available information on **BMS-192364**, including its mechanism of action, physicochemical properties, and general experimental considerations. However, it is important to note that detailed quantitative pharmacological data and specific experimental protocols from primary literature are not readily available in the public domain.

Introduction

G protein-coupled receptors represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals. The Gq family of alpha subunits, when activated by a GPCR, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, a key event in a multitude of physiological processes.

Regulator of G protein Signaling (RGS) proteins are critical negative regulators of GPCR signaling. They function as GTPase-activating proteins (GAPs) for $G\alpha$ subunits, accelerating the hydrolysis of GTP to GDP and thereby terminating the signal. **BMS-192364** has been identified as a compound that enhances the activity of RGS proteins, making it a useful tool to probe the role of Gq signaling in various cellular and physiological contexts.

Physicochemical Properties

A summary of the known physicochemical properties of **BMS-192364** is provided in the table below.

Property	Value
Chemical Formula	$C_{15}H_9ClF_3N_3O_2$
Molecular Weight	355.70 g/mol
Appearance	Solid
Solubility	Soluble in DMSO

Mechanism of Action

BMS-192364 functions as an RGS protein agonist. Its primary mechanism involves targeting the interaction between the $G\alpha_q$ subunit and RGS proteins. By enhancing the GAP activity of RGS proteins, **BMS-192364** accelerates the inactivation of $G\alpha_q$. This leads to a dampening of the Gq signaling cascade.

The key downstream effects of **BMS-192364**'s action include:

- **Inhibition of Calcium Flux:** By preventing the sustained activation of $G\alpha_q$, **BMS-192364** inhibits the PLC-mediated production of IP_3 and the subsequent release of calcium from the endoplasmic reticulum.
- **Reduction of Smooth Muscle Contraction:** In tissues where Gq-coupled GPCRs mediate contraction, such as the urinary bladder, **BMS-192364** can induce relaxation by attenuating the calcium-dependent signaling pathways that lead to muscle contraction.

The following diagram illustrates the proposed signaling pathway affected by **BMS-192364**.

Caption: Mechanism of action of **BMS-192364** as an RGS protein agonist.

Experimental Protocols

While specific, detailed protocols for experiments using **BMS-192364** are not readily available in published literature, this section provides generalized methodologies for the key assays relevant to its known biological activities. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to GPCR activation and its modulation by **BMS-192364**.

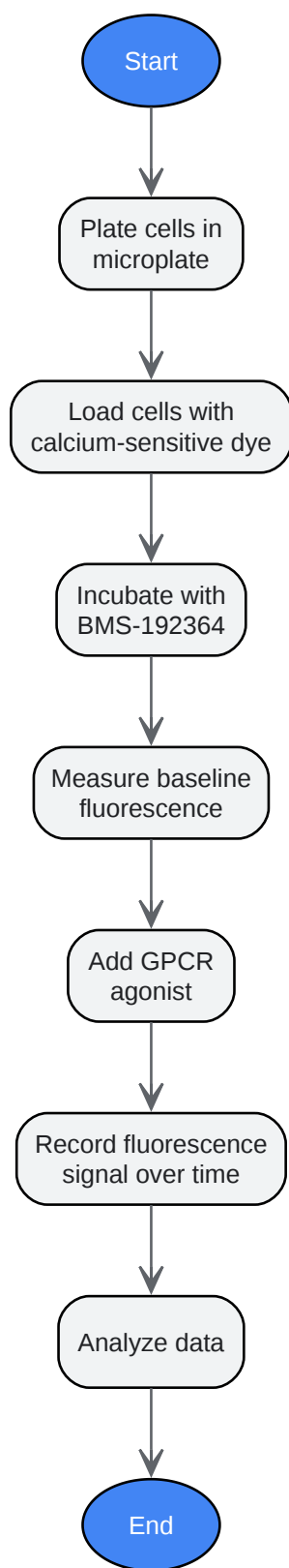
Materials:

- Cells expressing the Gq-coupled GPCR of interest.
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- GPCR agonist.
- **BMS-192364**.
- Microplate reader with fluorescence detection capabilities.

Procedure:

- Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture to desired confluency.
- Dye Loading: Remove culture medium and add the calcium-sensitive dye solution to the cells. Incubate under appropriate conditions (e.g., 37°C for 30-60 minutes) to allow for dye uptake.

- **Compound Incubation:** Wash the cells with assay buffer and then add **BMS-192364** at various concentrations. Incubate for a predetermined time to allow for compound activity.
- **Signal Measurement:** Place the plate in the microplate reader. Establish a baseline fluorescence reading.
- **Agonist Stimulation:** Add the GPCR agonist to stimulate the cells.
- **Data Acquisition:** Continuously record the fluorescence signal over time to measure the intracellular calcium mobilization.
- **Data Analysis:** Analyze the fluorescence data to determine the effect of **BMS-192364** on the agonist-induced calcium response.



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Caption: A generalized workflow for an in vitro calcium flux assay.

Ex Vivo Urinary Bladder Contraction Assay

This assay assesses the effect of **BMS-192364** on the contractility of isolated urinary bladder tissue.

Materials:

- Isolated urinary bladder tissue from an appropriate animal model.
- Organ bath system with force transducers.
- Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
- Contractile agonist (e.g., carbachol).
- **BMS-192364**.

Procedure:

- Tissue Preparation: Dissect the urinary bladder and prepare strips of detrusor smooth muscle.
- Mounting: Mount the tissue strips in the organ baths containing warmed, aerated physiological salt solution.
- Equilibration: Allow the tissues to equilibrate under a resting tension until a stable baseline is achieved.
- Agonist-Induced Contraction: Induce contraction by adding a contractile agonist to the bath.
- Compound Addition: Once a stable contraction is achieved, add **BMS-192364** to the bath in a cumulative or non-cumulative manner.
- Data Recording: Record the changes in muscle tension in response to **BMS-192364**.
- Data Analysis: Analyze the force recordings to determine the concentration-response relationship for the inhibitory effect of **BMS-192364** on bladder contraction.

Data Presentation

Due to the limited availability of public data, a comprehensive table of quantitative pharmacological values cannot be provided at this time. Researchers are encouraged to perform their own dose-response experiments to determine key parameters such as IC₅₀ or EC₅₀ values for their specific systems.

Conclusion

BMS-192364 is a specialized tool compound for the study of Gq-mediated GPCR signaling. Its ability to enhance RGS protein function provides a means to selectively inhibit this pathway and explore its physiological roles. While the publicly available data on its quantitative pharmacology is sparse, the established mechanism of action makes it a valuable reagent for researchers in the fields of GPCR biology, signal transduction, and smooth muscle physiology. Further characterization of this compound in various experimental models will undoubtedly provide deeper insights into the regulation of Gq signaling.

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